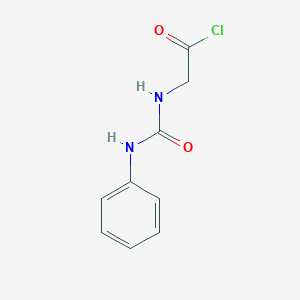
N-(Phenylcarbamoyl)glycyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylcarbamoyl)glycyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a phenyl group attached to a carbamoyl moiety, which is further linked to a glycyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)glycyl chloride typically involves the reaction of phenyl isocyanate with glycine chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Phenyl isocyanate} + \text{Glycine chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(Phenylcarbamoyl)glycyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form N-(Phenylcarbamoyl)glycine and hydrochloric acid.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation reactions: Various organic compounds, often in the presence of catalysts.
Major Products Formed:
N-(Phenylcarbamoyl)glycine: Formed through hydrolysis.
Substituted carbamoyl derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: N-(Phenylcarbamoyl)glycyl chloride is used as an intermediate in the synthesis of peptides and other complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and protein modifications. It may also be employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)glycyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, resulting in the formation of a new compound.
Comparison with Similar Compounds
- N-(Phenylcarbamoyl)glycine
- N-(Phenylcarbamoyl)alanine
- N-(Phenylcarbamoyl)valine
Comparison: N-(Phenylcarbamoyl)glycyl chloride is unique due to the presence of the glycyl chloride group, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis. Additionally, its applications in various scientific research fields highlight its importance and potential for further exploration.
Properties
CAS No. |
80909-89-3 |
|---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(phenylcarbamoylamino)acetyl chloride |
InChI |
InChI=1S/C9H9ClN2O2/c10-8(13)6-11-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,14) |
InChI Key |
VUUZAIVUEFQCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















